Sodefrin is a decapeptide pheromone identified in the male red-bellied newt, Cynops pyrrhogaster. This compound plays a crucial role in amphibian reproductive behavior by attracting females during mating seasons. It is notable for being the first amphibian pheromone and the first peptide pheromone discovered in vertebrates, highlighting its significance in chemical communication among species. Sodefrin's structure consists of ten amino acids: Serine, Isoleucine, Proline, Serine, Lysine, Aspartic acid, Alanine, Leucine, Leucine, and Lysine .
Sodefrin belongs to the class of chemical compounds known as peptides. Specifically, it is classified as a pheromone due to its role in mediating sexual attraction between male and female newts. Its classification as a pheromone is supported by its species-specific activity; it does not attract females of other newt species such as Cynops ensicauda .
The synthesis of sodefrin typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions during synthesis, while coupling reagents facilitate the formation of peptide bonds.
Sodefrin's molecular formula is with a molecular weight of approximately 1036.25 g/mol. The sequence of amino acids contributes to its three-dimensional structure, which is critical for its biological function as a pheromone.
Sodefrin can undergo various chemical modifications:
Common reagents involved in these reactions include:
The conditions for these reactions must be carefully controlled to maintain peptide integrity.
Sodefrin exerts its effects by binding to specific receptors in the olfactory system of female newts. This binding initiates a signaling cascade that enhances female attraction towards males during mating periods. The molecular targets involved include olfactory receptors and downstream signaling molecules that mediate the pheromone's effects on behavior .
Sodefrin is characterized by its solubility in polar solvents due to its peptide nature. It typically exists as a white powder or crystalline solid at room temperature.
Relevant data regarding sodefrin’s stability and reactivity are crucial for understanding its applications in biological systems.
Sodefrin has several scientific uses:
The decapeptide sodefrin (Ser-Ile-Pro-Ser-Lys-Asp-Ala-Leu-Leu-Lys) holds the distinction of being the first peptide pheromone identified in any vertebrate species. Isolated in 1995 from the abdominal glands of the male Japanese red-bellied newt (Cynops pyrrhogaster), this groundbreaking discovery fundamentally altered our understanding of chemical communication in vertebrates [4] [7]. The pheromone's name derives from the Japanese word "sodefuri", meaning "soliciting" – a poetic reference to its function in courtship solicitation behavior [7]. This discovery was particularly significant because it demonstrated that vertebrates, like invertebrates, employed peptide-based molecules as species-specific chemical signals in reproductive contexts [4] [6]. The isolation of sodefrin utilized traditional biochemical purification techniques combined with behavioral bioassays, where female newt attraction to water containing male glandular extracts guided the fractionation process. Subsequent synthesis confirmed that the synthetic decapeptide retained full biological activity, eliminating the possibility of co-factors being necessary for its function [6] [7]. This pioneering work established the red-bellied newt as a model organism for vertebrate pheromone research.
Within urodele reproductive ecology, sodefrin serves as a potent female attractant during the initial phases of courtship. Male Cynops pyrrhogaster employ a distinctive tail-fanning behavior to directionally deliver cloacal secretions containing sodefrin toward the female's snout [1] [6]. This pheromonal signal operates at remarkably low concentrations, with a minimum effective threshold of 0.1-1.0 picomolar in aquatic environments [6] [7]. The biological effect is exquisitely specific; while sodefrin effectively attracts female C. pyrrhogaster, it fails to elicit responses in the congeneric sword-tailed newt (Cynops ensicauda) [4] [7]. Research has revealed that sodefrin functions within a multi-component pheromone system, where it is co-secreted alongside larger Sodefrin Precursor-like Factor (SPF) proteins [1]. Neurophysiological studies demonstrate that sodefrin activates the female vomeronasal system, triggering a cascade that ultimately facilitates reproductive behavior [7]. This pheromone system shows hormonal regulation, with testosterone and prolactin synergistically elevating both sodefrin production and precursor mRNA expression in male glands during breeding season [7].
Table 1: Sodefrin Variants Across Cynops Species and Their Functional Specificity
Pheromone Name | Amino Acid Sequence | Species Specificity | Effective Concentration | Primary Function |
---|---|---|---|---|
Sodefrin | Ser-Ile-Pro-Ser-Lys-Asp-Ala-Leu-Leu-Lys | Cynops pyrrhogaster | 0.1-1.0 pmol/L | Female attraction |
Silefrin | Ser-Ile-Leu-Ser-Lys-Asp-Ala-Gln-Leu-Lys | Cynops ensicauda popei | Similar range | Female attraction |
[Val⁸]Sodefrin (Aonirin) | Ser-Ile-Pro-Ser-Lys-Asp-Ala-Val-Leu-Lys | Regional populations of C. pyrrhogaster | Similar range | Population-specific attraction |
Caudarin | Ser-Ile-Pro-Ser-Lys-Asp-Ala-Gln-Leu-Lys | Cynops ensicauda subspecies | Similar range | Female attraction |
Sodefrin belongs to the releaser pheromone category, inducing immediate behavioral responses (female attraction) rather than physiological changes. Phylogenetic analysis places sodefrin within the broader SPF (Sodefrin Precursor-like Factor) protein family, which shares evolutionary roots with three-finger proteins (TFPs) found across vertebrates [8]. The molecular innovation enabling sodefrin function was a 62-base pair insertion in the SPF gene ancestor, causing a translational frameshift that generated the novel decapeptide sequence near the protein's C-terminus [1] [8]. This genetic event represents a fascinating case of exaptation – where molecular changes originally unrelated to communication were co-opted for pheromone function. The sodefrin system demonstrates several evolutionary principles: (1) Gene duplication within the SPF family created diversity in pheromone signaling; (2) Rapid sequence evolution at key residues (positions 3 and 8) facilitated reproductive isolation between species; and (3) Lineage-specific processing through proteolytic cleavage allowed functional specialization [1] [2] [8]. The conservation of SPF genes across amphibians (>300 million years) underscores their fundamental importance in chemical communication, with sodefrin representing a more recent, specialized derivation in the Cynops lineage [5] [8].
Table 2: Evolutionary Genetic Features of the Sodefrin System
Genetic Characteristic | Biological Significance | Evolutionary Consequence |
---|---|---|
62-bp insertion in SPF gene | Frameshift creating novel peptide sequence | Birth of sodefrin as a discrete signaling peptide |
Accelerated evolution at residues 3 and 8 | Species-specific receptor binding | Reproductive isolation between sympatric species |
Co-expression of ancestral SPF proteins | Multi-component pheromone blend | Functional redundancy and signal complexity |
Differential glycosylation patterns | Stability in aquatic environments | Adaptation to specific ecological niches |
Hormone-responsive promoter elements | Seasonal expression patterns | Synchronization with breeding cycles |
The sodefrin gene encodes a 189-amino acid precursor protein containing the decapeptide sequence (residues 177-186) near its C-terminus [7]. Proteolytic processing enzymes cleave the precursor at Arg¹⁷⁶-Ser¹⁷⁷ and Lys¹⁸⁶-Ile¹⁸⁷ bonds to liberate the mature sodefrin peptide [3]. Recent transcriptomic analyses reveal that sodefrin precursor mRNA represents only about 15.2% of SPF-family transcripts in male dorsal glands, with the majority (84.8%) comprising full-length SPF transcripts [1]. This suggests that sodefrin functions within a complex chemical signaling milieu rather than as a solitary signal. The structural diversity observed in sodefrin variants across Cynops species (sodefrin, silefrin, aonirin, caudarin) demonstrates how minor sequence alterations (1-2 amino acid substitutions) create species- or population-specific signals, potentially driving reproductive isolation and speciation [2] [3] [7]. The persistence of ancestral SPF proteins alongside sodefrin suggests functional complementarity, where the peptide may serve as a long-distance attractant while the larger proteins function in close-range courtship modulation [1].
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